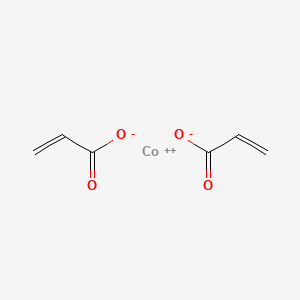
Cobalt(2+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) acrylate is a coordination compound formed by the interaction of cobalt ions with acrylate ligands. This compound is of significant interest due to its applications in various fields, including polymer chemistry, catalysis, and materials science. The cobalt ion in this compound is in the +2 oxidation state, which allows it to participate in various chemical reactions and coordination processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) acrylate can be synthesized through several methods. One common approach involves the reaction of cobalt(II) acetate with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
Co(CH3COO)2+2CH2=CHCOOH→Co(CH2=CHCOO)2+2CH3COOH
In this reaction, cobalt(II) acetate reacts with acrylic acid to form this compound and acetic acid as a byproduct. The reaction is usually carried out at room temperature, and the product can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to cobalt(0) or cobalt(1+) using reducing agents such as sodium borohydride.
Substitution: The acrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(3+) acrylate or cobalt(3+) oxide.
Reduction: Cobalt(0) nanoparticles or cobalt(1+) complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(2+) acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of acrylate monomers, leading to the formation of various polymeric materials.
Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks and coordination polymers.
Biology and Medicine: This compound is studied for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging.
Mécanisme D'action
The mechanism by which cobalt(2+) acrylate exerts its effects depends on the specific application. In polymerization reactions, the cobalt ion acts as a catalyst, facilitating the formation of polymer chains through radical or coordination mechanisms. In catalysis, this compound can activate substrates by coordinating to them and facilitating their transformation through various pathways.
Comparaison Avec Des Composés Similaires
Cobalt(2+) acrylate can be compared with other cobalt-based compounds such as cobalt(II) acetate, cobalt(II) chloride, and cobalt(II) nitrate. While these compounds share some similarities in their coordination chemistry, this compound is unique in its ability to participate in polymerization reactions and form stable coordination complexes with acrylate ligands.
Similar Compounds
Cobalt(II) acetate: Used in similar catalytic applications but lacks the specific reactivity of the acrylate ligand.
Cobalt(II) chloride: Commonly used in coordination chemistry but has different solubility and reactivity properties.
Cobalt(II) nitrate: Used in various chemical reactions but is more prone to oxidation compared to this compound.
Propriétés
Numéro CAS |
58197-53-8 |
|---|---|
Formule moléculaire |
C6H6CoO4 |
Poids moléculaire |
201.04 g/mol |
Nom IUPAC |
cobalt(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Co/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
IRBDRMFJBYHCEO-UHFFFAOYSA-L |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].[Co+2] |
Numéros CAS associés |
79-10-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


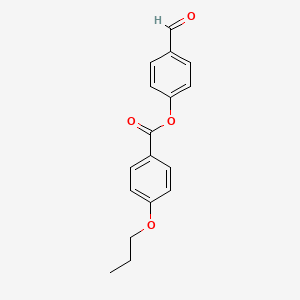
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
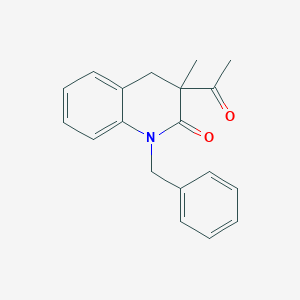
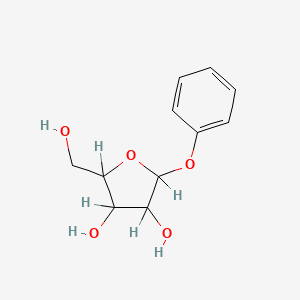
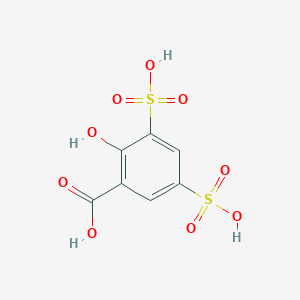
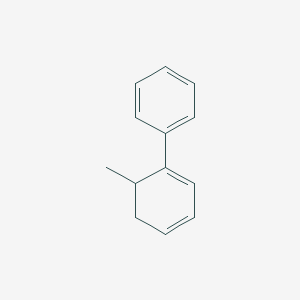

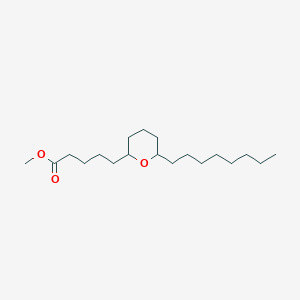
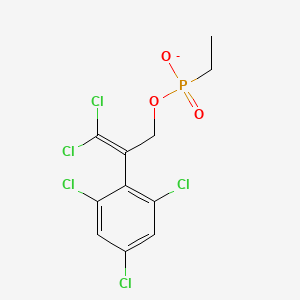
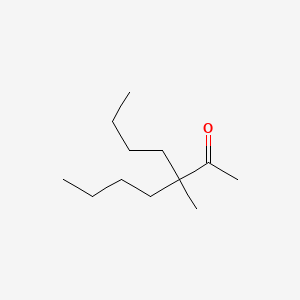
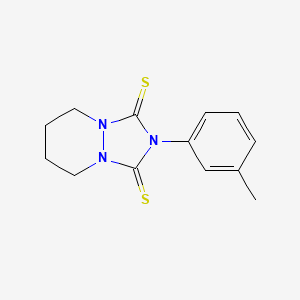
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
